

An In-depth Technical Guide to MOPS Sodium Salt as a Zwitterionic Buffer

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and drug development, maintaining precise and stable pH conditions is a cornerstone of experimental validity and reproducibility.[1] The choice of buffering agent is critical, as it can significantly influence the structure, function, and stability of macromolecules.[1] 3-(N-morpholino)propanesulfonic acid (MOPS), a zwitterionic buffer from the series of "Good's buffers," has become a vital tool for a multitude of applications due to its favorable biochemical properties.[1] This guide provides a comprehensive overview of MOPS sodium salt, including its core properties, detailed experimental protocols, and workflow visualizations to empower scientists in their research.

Core Physicochemical Properties

MOPS is characterized by a morpholine ring and a propanesulfonic acid group, a structure that confers its advantageous properties.[1] Its zwitterionic nature—possessing both a positive and negative charge—minimizes reactivity with biomolecules and helps maintain a stable ionic strength in solution.[2][3] This is particularly beneficial in biological systems where consistent ionic conditions are crucial for protein stability and cellular processes.[2]

The effectiveness of a buffer is defined by its pKa, and for MOPS, this value is approximately 7.20 at 25°C, providing a robust buffering range from pH 6.5 to 7.9.[1][4] This near-neutral range makes it an excellent candidate for experiments mimicking physiological conditions.[1] However, researchers must account for the temperature sensitivity of MOPS's pKa, which decreases by about 0.013 units for every 1°C increase in temperature.[1][5]



A key advantage of MOPS is its negligible interaction with most metal ions, making it a non-coordinating buffer suitable for studies involving metalloenzymes or reactions with metal ion cofactors.[1][6]

Table 1: Physicochemical Properties of MOPS

Property	Value	References
Full Chemical Name	3-(N- morpholino)propanesulfonic acid	[4][7]
CAS Number	1132-61-2 (Free Acid), 71119- 22-7 (Sodium Salt)	[7][8]
Molecular Weight	209.26 g/mol (Free Acid), 231.3 g/mol (Sodium Salt)	[6][8]
pKa (at 25°C)	7.20	[1][4][6]
Effective pH Range	6.5 – 7.9	[1][3][4]
ΔpKa/°C	-0.013	[1][4][6]
Water Solubility (at 20°C)	1000 g/L	[4][9]
Metal Ion Binding	Negligible	[6]

Applications in Research and Drug Development

MOPS buffer's versatility makes it a staple in various scientific disciplines.

- Molecular Biology: It is the buffer of choice for denaturing agarose gel electrophoresis to analyze RNA integrity, size, and quantity.[10][11] Its ability to maintain a stable pH in the presence of the denaturing agent formaldehyde is critical for accurate results.[10]
- Protein Purification: MOPS is crucial for maintaining protein stability and improving
 purification efficiency.[3] It provides a stable pH environment, which is vital for preserving the
 natural conformation of proteins and preventing denaturation or aggregation.[3] Its low ionic
 strength also helps to minimize non-specific interactions during chromatography.[12]



- Cell Culture: MOPS can be used as a buffering agent in mammalian, bacterial, and yeast cell culture media, especially when bicarbonate/CO₂ buffering is not feasible.[13][14] It helps maintain a stable physiological pH, which is critical for cell growth, viability, and metabolism.
 [13] However, concentrations should generally not exceed 20 mM in mammalian cell culture as it can be toxic to some cell lines.[13][15]
- Biochemical Assays: Its minimal interference with enzymatic activity and low UV absorbance
 make it suitable for various enzyme assays and spectrophotometric measurements.[8][12] It
 is also used in diagnostic assays, such as ELISA kits, where a stable pH is necessary for
 antigen-antibody reactions.[16]
- Drug Formulation: In drug development, maintaining pH is critical for the stability and efficacy of therapeutic proteins and other biologics. MOPS can be used in formulation studies to ensure the stability of these molecules.

Experimental Protocols

Accurate and reproducible results begin with correctly prepared reagents. Below are detailed protocols for common applications of MOPS buffer.

Preparation of 1 M MOPS Stock Solution (pH 7.2)

Materials:

- MOPS (free acid, MW: 209.26 g/mol)
- Double-deionized water (ddH₂O)
- 10 M Sodium Hydroxide (NaOH)
- Calibrated pH meter
- Sterile filtration unit (0.22 μm)

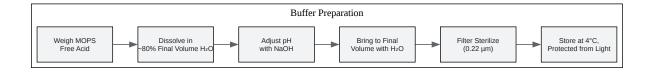
Protocol:

Weigh out 209.26 g of MOPS free acid.[6]



- Add the MOPS powder to a beaker containing approximately 800 mL of ddH₂O.[6]
- Stir the solution with a magnetic stirrer until the MOPS is completely dissolved.
- Carefully adjust the pH of the solution to 7.2 using 10 M NaOH. Ensure the pH is measured
 at the temperature at which the buffer will be used.[6]
- Transfer the solution to a 1 L graduated cylinder and add ddH₂O to a final volume of 1 L.[6]
- Sterilize the buffer by passing it through a 0.22 μm filter.[6] Autoclaving is not recommended as it can lead to the degradation of the buffer, often indicated by a yellow discoloration.[9][15]
- Store the stock solution at 4°C, protected from light.[6][17]

Diagram 1: Buffer Preparation Workflow



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Caption: General workflow for preparing a sterile MOPS stock solution.

Protocol for RNA Electrophoresis using a Denaturing Formaldehyde-Agarose Gel

This protocol is a cornerstone technique for analyzing RNA integrity.[10]

Table 2: Reagent Composition for RNA Electrophoresis



Reagent	Composition	Amount for 1 Liter (10X)
10X MOPS Running Buffer	0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.0	41.86 g MOPS, 4.1 g Sodium Acetate, 3.72 g EDTA
1.2% Denaturing Gel (100 mL)	1.2% Agarose, 1X MOPS Buffer, 2.2 M Formaldehyde	1.2 g Agarose, 10 mL 10X MOPS, 18 mL 37% Formaldehyde

References for Table 2 composition:[10][17]

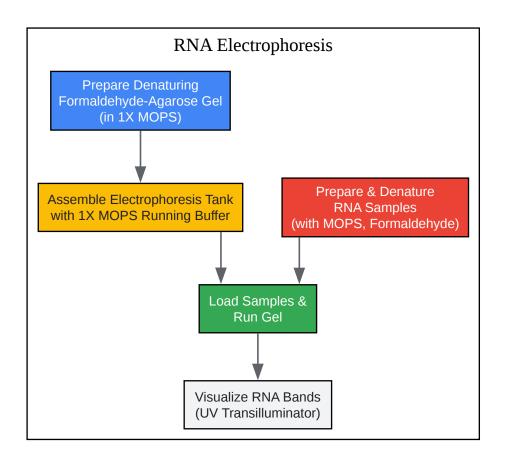
Protocol:

- Prepare RNase-Free Solutions: Use DEPC-treated water and baked glassware to prevent RNA degradation.
- Prepare 1X MOPS Running Buffer: Dilute the 10X MOPS stock solution 1:10 with DEPCtreated water.[4]
- Cast the Gel:
 - Add 1.2 g of agarose to 72 mL of DEPC-treated water and heat until fully dissolved.[10]
 - Allow the solution to cool to approximately 60°C.[10]
 - In a chemical fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[4] Swirl to mix and pour the gel.
- Prepare RNA Samples:
 - \circ To your RNA sample (up to 20 μg), add 1 μL of 10X MOPS buffer, 2 μL of 37% formaldehyde, and 5 μL of formamide.[10]
 - Add 1 μL of a suitable loading dye.[10]
 - Incubate samples at 70°C for 5 minutes, then immediately place on ice.[18]
- Electrophoresis:



- Place the solidified gel in an electrophoresis tank and fill it with 1X MOPS running buffer.
 [10]
- Load the denatured RNA samples into the wells.[10]
- Run the gel at a constant voltage (e.g., 60V) until the dye front has migrated sufficiently.
- Visualization: Visualize the RNA bands under a UV transilluminator. Staining with ethidium bromide or a safer alternative may be required if not included in the loading dye.[10]

Diagram 2: RNA Electrophoresis Workflow



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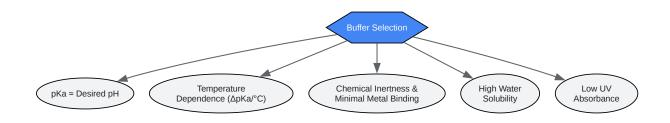
Caption: Key steps for performing RNA analysis via denaturing gel electrophoresis.

Buffer Selection and Quantitative Data



Choosing the right buffer is a critical decision in experimental design. The ideal buffer has a pKa close to the desired experimental pH, is chemically stable, and does not interfere with the biological system under study.

Diagram 3: Buffer Selection Criteria



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Caption: Logical considerations for selecting an appropriate biological buffer.

The pH of a MOPS buffer solution is dependent on temperature. It is crucial to adjust the pH of the buffer at the intended experimental temperature.

Table 3: Temperature Dependence of MOPS pKa

Temperature (°C)	Approximate pKa
5	7.37
20	7.20
25	7.14
37	7.04
55	6.81

Data derived from a baseline pKa of 7.20 at 20°C and a ΔpKa/°C of -0.013.[5][19]

Conclusion



MOPS is a versatile and reliable zwitterionic buffer that is a cornerstone of modern biological and biochemical research.[1] Its favorable pKa near physiological pH, minimal interaction with metal ions, high solubility, and low UV absorbance make it an ideal choice for a wide range of applications, from ensuring RNA integrity during electrophoresis to maintaining cell viability in culture and protein stability during purification.[1][3] By understanding its core properties and adhering to established protocols, researchers, scientists, and drug development professionals can effectively utilize **MOPS sodium salt** to ensure the accuracy, reproducibility, and success of their experiments.

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